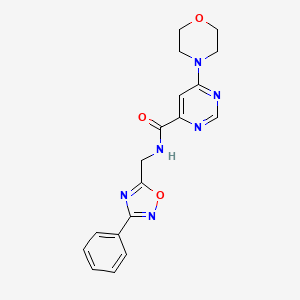
6-morpholino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-morpholino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a pyrimidine-based compound that has a morpholine ring and an oxadiazole group that makes it a unique compound with various potential applications.
Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents
The scarcity of effective antibiotics and anti-infective drugs, coupled with the rise of antibiotic resistance, has driven the search for novel chemical entities. 1,2,4-oxadiazoles have emerged as promising scaffolds for developing anti-infective agents. Researchers have synthesized various derivatives of this compound with activities against bacteria, viruses, and parasites . These include anti-bacterial, anti-viral, and anti-leishmanial properties. The compound’s potential for structure-activity relationships (SAR) and its mode of action make it valuable for combating infectious diseases.
Anticancer Activity
While not as extensively studied as other classes of compounds, 1,2,4-oxadiazoles have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects against cancer cell lines, and some derivatives exhibit inhibitory activity against cancer cell proliferation. Further investigations are needed to uncover the precise mechanisms and optimize their efficacy .
Antifungal Properties
The synthesized 1,2,4-oxadiazole derivatives have been evaluated for antifungal activity. Their performance against fungal strains such as Trichoderma harzianum and Aspergillus niger has been compared to standard antifungal drugs. These findings contribute to our understanding of their potential in combating fungal infections .
Mitochondrial Enzyme Inhibition
The compound’s impact on mitochondrial enzymes is an area of interest. Researchers have used the MTT assay to measure mitochondrial enzyme activity, providing insights into its effects on living cells . Understanding these interactions may lead to novel therapeutic strategies.
Multicyclic Oxadiazoles
Studies have explored multicyclic oxadiazoles, including variations in solvents and cocatalysts. These investigations aim to optimize synthetic conditions and enhance the compound’s properties . Such efforts contribute to the development of more potent derivatives.
Drug Design and Chemical Intuitions
The chemical insights gained from studying 1,2,4-oxadiazoles can guide the design of new chemical entities. Medicinal chemists can leverage these insights to create compounds with improved anti-infective activity. The library of synthetic strategies available for this scaffold aids in refining its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
6-morpholin-4-yl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(14-10-15(21-12-20-14)24-6-8-26-9-7-24)19-11-16-22-17(23-27-16)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPQWVDQIKPVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2400350.png)
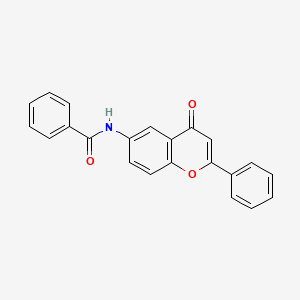

![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)
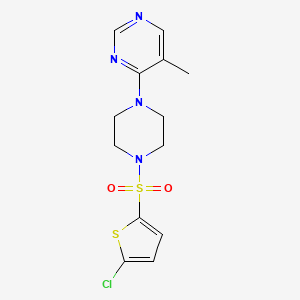
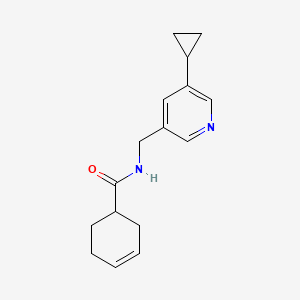
![2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2400361.png)
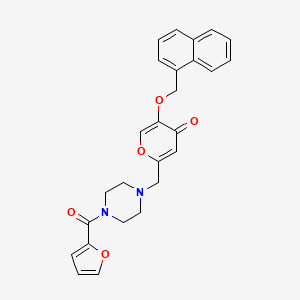
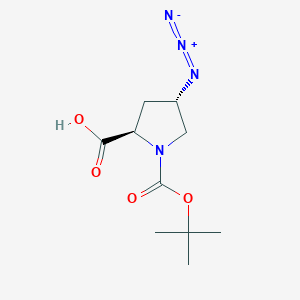

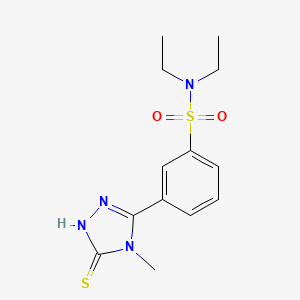
![(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2400370.png)